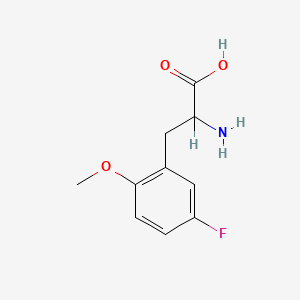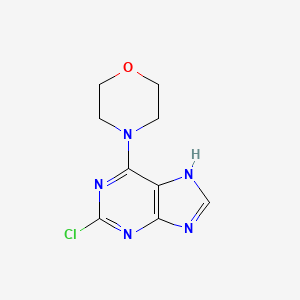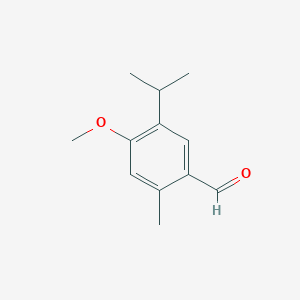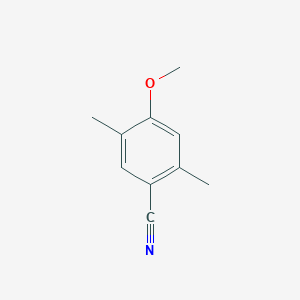![molecular formula C22H17FN4 B1307390 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B1307390.png)
3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone is a chemical compound with the molecular formula C22H16FN3This compound is characterized by the presence of a fluorobenzene ring, a quinoxaline moiety, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
The synthesis of 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine typically involves the reaction of 4-fluorobenzenecarbaldehyde with N-(3-benzyl-2-quinoxalinyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Des Réactions Chimiques
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Applications De Recherche Scientifique
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s hydrazone linkage may play a role in its biological activity by facilitating interactions with target molecules .
Comparaison Avec Des Composés Similaires
4-Fluorobenzenecarbaldehyde N-(3-benzyl-2-quinoxalinyl)hydrazone can be compared with other similar compounds, such as:
4-Fluorobenzenecarbaldehyde N-(2-quinoxalinyl)hydrazone: Lacks the benzyl group, which may affect its chemical properties and biological activities.
4-Fluorobenzenecarbaldehyde N-(3-phenyl-2-quinoxalinyl)hydrazone:
4-Fluorobenzenecarbaldehyde N-(3-methyl-2-quinoxalinyl)hydrazone: The presence of a methyl group instead of a benzyl group may result in variations in its chemical behavior and biological effects.
Propriétés
Formule moléculaire |
C22H17FN4 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine |
InChI |
InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27) |
Clé InChI |
SJMKNRNWFDKAML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)
![1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307310.png)

![3-Benzylsulfanyl-4-methyl-5-pyrrolidin-2-yl-4H-[1,2,4]triazole](/img/structure/B1307318.png)

![4-{[5-({[(3-Fluorobenzyl)oxy]imino}methyl)-2-pyridinyl]oxy}benzenecarbonitrile](/img/structure/B1307324.png)



![2-[(2-Nitrophenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile](/img/structure/B1307344.png)


![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)

